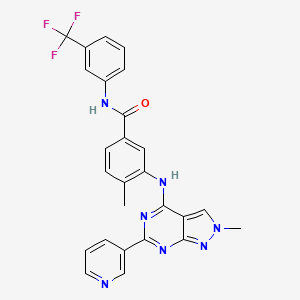

NVP-BHG712 isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The NVP-BHG712 isomer is a compound that has garnered interest due to its potential as a kinase inhibitor. Specifically, it targets the ephrin type-A receptor 2 (EPHA2), a member of the receptor tyrosine kinase family. EPHA2 plays a role in various processes, including cancer development and infectious diseases. Despite its pharmacological promise, EPHA2 remains an underexplored target .

Synthesis Analysis

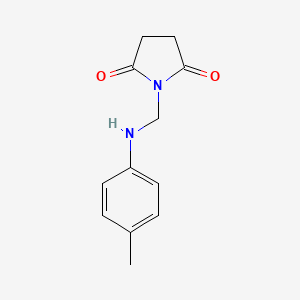

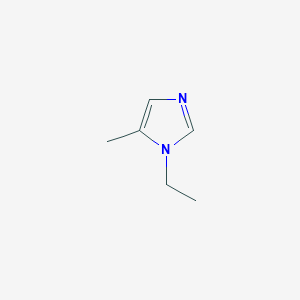

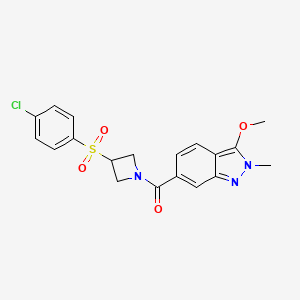

Researchers have synthesized a series of derivatives of NVP-BHG712, along with triazine-based compounds. These derivatives were designed to explore their potential as kinase inhibitors for EPHA2. The synthesis process involves modifications to the original NVP-BHG712 structure, aiming to enhance its binding affinity and selectivity .

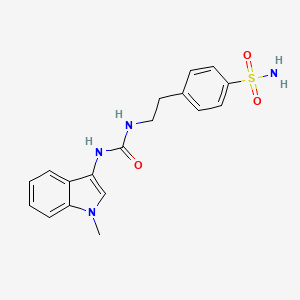

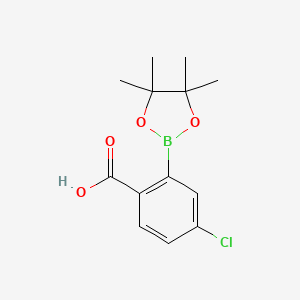

Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its interactions with EPHA2. Detailed structural investigations, such as X-ray crystallography, have elucidated the binding mode of NVP-BHG712 to the kinase. These studies reveal the spatial arrangement of atoms within the compound and provide insights into its binding pockets and interactions with the target protein .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned, its synthesis likely involves organic transformations, such as substitutions, cyclizations, or functional group modifications. Investigating its reactivity and stability under various conditions would be essential for further development .

Physical And Chemical Properties Analysis

- Chemical Properties : Understanding its stability, pH-dependent behavior, and potential degradation pathways is crucial for drug development .

Mecanismo De Acción

NVP-BHG712 isomer inhibits EPHA2 by binding to its active site. This interaction disrupts the kinase’s function, affecting downstream signaling pathways. By inhibiting EPHA2, the compound may interfere with cancer cell growth, migration, and survival. Further studies are needed to unravel the precise molecular mechanisms and downstream effects .

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)31-19-7-3-6-18(12-19)26(27,28)29)11-21(15)32-23-20-14-36(2)35-24(20)34-22(33-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,31,37)(H,32,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKSRKSEWLRPBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC(=NC4=NN(C=C43)C)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)

![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)

![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)

![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)

![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)